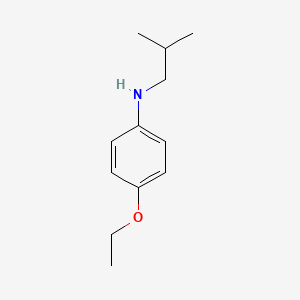
(4-乙氧基苯基)异丁胺
描述
(4-Ethoxyphenyl)isobutylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethoxyphenyl)isobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxyphenyl)isobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
β-内酰胺类抗生素的合成
(4-乙氧基苯基)异丁胺: 用于合成β-内酰胺类抗生素,这是一类广谱抗生素,包括青霉素衍生物、头孢菌素、单环内酰胺和碳青霉烯 。这些抗生素在对抗细菌感染中至关重要。
抗癌药物的开发
该化合物是半合成新型抗癌药物如紫杉醇和多西他赛的中间体 。这些药物广泛应用于各种癌症的化疗,突出了该化合物在药物化学中的重要性。
化学研究和化合物衍生
在化学研究中,(4-乙氧基苯基)异丁胺用于通过反应(如施陶丁格反应)衍生新的化合物 。这一过程是开发具有潜在应用于各个领域的材料的基础。
有机合成
该化学品参与有机合成过程,尤其是在N-未取代β-内酰胺的制备中 。这些内酰胺是合成多种生物活性分子的关键中间体。
保护基化学
它在保护基化学中发挥作用,特别是在酰胺-NH基团的保护中 。这是合成复杂分子的一个关键步骤,在该步骤中,某些官能团需要在其他官能团发生反应时进行保护。
气味结合和生物学研究
(4-乙氧基苯基)异丁胺: 结合小鼠的TAAR3,并能通过TAAR2到TAAR9的簇触发雄性小鼠的性行为 。此应用在与行为和感觉感知相关的生物学研究中具有重要意义。
安全和危害
生化分析
Biochemical Properties
(4-Ethoxyphenyl)isobutylamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which catalyzes the oxidation of monoamines. This interaction can influence the levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, (4-Ethoxyphenyl)isobutylamine can bind to trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic function .
Cellular Effects
The effects of (4-Ethoxyphenyl)isobutylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Ethoxyphenyl)isobutylamine has been shown to affect the cAMP signaling pathway, which plays a critical role in regulating cellular responses to hormones and neurotransmitters. This compound can also alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (4-Ethoxyphenyl)isobutylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, (4-Ethoxyphenyl)isobutylamine can inhibit the activity of monoamine oxidase, resulting in increased levels of monoamines in the brain. This inhibition can affect neurotransmitter metabolism and signaling, influencing mood and cognitive functions. Additionally, (4-Ethoxyphenyl)isobutylamine can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxyphenyl)isobutylamine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (4-Ethoxyphenyl)isobutylamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to (4-Ethoxyphenyl)isobutylamine can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression, which can affect cell growth and differentiation .
Dosage Effects in Animal Models
The effects of (4-Ethoxyphenyl)isobutylamine vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and mood by increasing the levels of neurotransmitters in the brain. At high doses, (4-Ethoxyphenyl)isobutylamine can have toxic effects, such as inducing oxidative stress and apoptosis in neuronal cells. Studies have shown that there is a threshold dose above which the adverse effects of (4-Ethoxyphenyl)isobutylamine become significant, highlighting the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
(4-Ethoxyphenyl)isobutylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by monoamine oxidase, which catalyzes its oxidation to produce corresponding aldehydes and amines. This compound can also influence metabolic flux by altering the activity of enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of metabolites in the brain .
Transport and Distribution
The transport and distribution of (4-Ethoxyphenyl)isobutylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with neurotransmitter receptors and enzymes. Additionally, (4-Ethoxyphenyl)isobutylamine can be transported within cells by vesicular monoamine transporters, which facilitate its uptake and storage in synaptic vesicles .
Subcellular Localization
The subcellular localization of (4-Ethoxyphenyl)isobutylamine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles, where it interacts with enzymes and receptors involved in neurotransmitter metabolism and signaling. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of (4-Ethoxyphenyl)isobutylamine to specific cellular compartments, affecting its activity and function .
属性
IUPAC Name |
4-ethoxy-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUPXBJURHMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


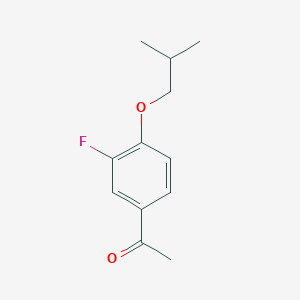
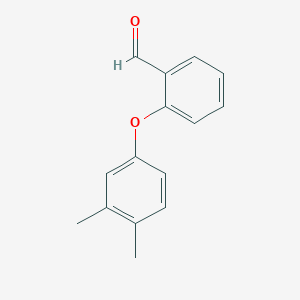
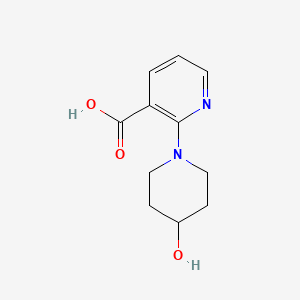
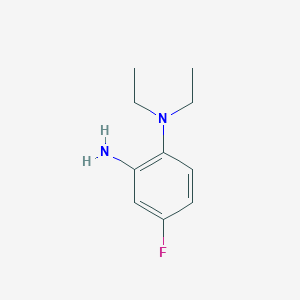

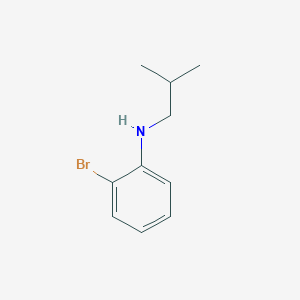
![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)
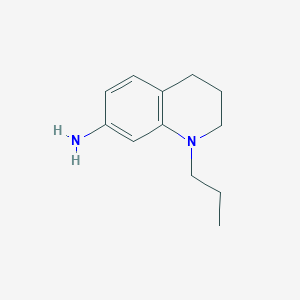
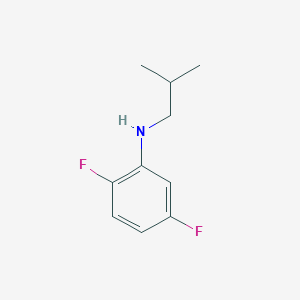
![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)
